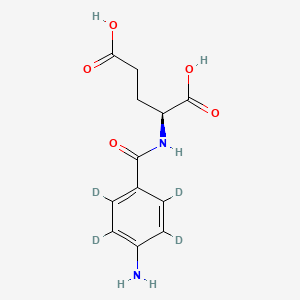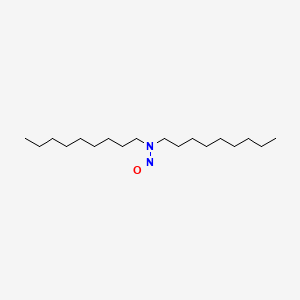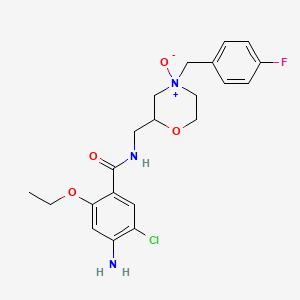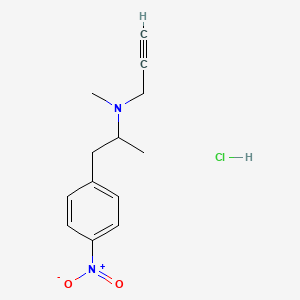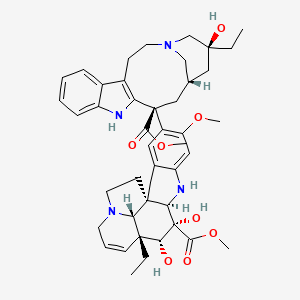
SU-5402 Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SU-5402 Ethyl Ester is a biochemical used for proteomics research . It has a molecular formula of C19H20N2O3 and a molecular weight of 324.37 .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of SU-5402 Ethyl Ester is represented by the formula C19H20N2O3 . The exact mass is 324.147400 .Chemical Reactions Analysis
SU-5402 Ethyl Ester is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). It exhibits potent anticancer activity in vitro and in vivo .Physical And Chemical Properties Analysis
SU-5402 Ethyl Ester has a density of 1.3±0.1 g/cm3, a boiling point of 544.6±50.0 °C at 760 mmHg, and a flash point of 283.2±30.1 °C . The vapor pressure is 0.0±1.5 mmHg at 25°C, and the index of refraction is 1.632 .Aplicaciones Científicas De Investigación
Esterification Processes
- A study by Lucena et al. (2011) investigated the production of ethyl esters using a novel reaction system. This system used a reactor coupled with an adsorption column to shift the equilibrium toward ethyl ester production by removing water. They achieved a high yield of 99.9% under specific conditions, demonstrating a successful approach to ethyl ester production (Lucena et al., 2011).
Chemical Reaction Mechanisms
- Research by Bevington et al. (1972) explored radical reactions involving esters of fumaric acid. This study provided insights into the chemical behavior and reactivity of ester compounds in various conditions, relevant to understanding the properties of substances like SU-5402 Ethyl Ester (Bevington et al., 1972).
Surface Chemistry Applications
- A study by Tao et al. (2008) focused on modifying the surface of SU-8, a material related to SU-5402 Ethyl Ester. They aimed to improve its biofunctionality and nonfouling properties by attaching poly(ethylene glycol) (PEG). This research is significant for biomedical applications, such as in tissue engineering and drug delivery (Tao et al., 2008).
Biofuel Production
- Badawy et al. (2016) examined the burning characteristics of various ethyl esters, including ethyl acetate, as potential biofuel candidates. Their findings suggest that certain ethyl esters may be attractive alternatives to traditional gasoline, highlighting the potential of SU-5402 Ethyl Ester in energy-related applications (Badawy et al., 2016).
Pharmaceutical Applications
- Szűts and Szabó-Révész (2012) reviewed the use of sucrose esters, which are chemically similar to SU-5402 Ethyl Ester, in drug delivery systems. They found that sucrose esters can enhance drug dissolution and absorption, indicating potential pharmaceutical applications for SU-5402 Ethyl Ester (Szűts & Szabó-Révész, 2012).
Photopolymer Applications
- Cho et al. (2016) demonstrated a method for micropatterning a conducting polymer on SU-8, a material closely related to SU-5402 Ethyl Ester. This research is significant for developing fully organic, flexible electrodes, useful in various electronic and photonic applications (Cho et al., 2016).
Mecanismo De Acción
Target of Action
SU-5402 Ethyl Ester is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), and platelet-derived growth factor receptor beta (PDGFRB) . These receptors play crucial roles in cell proliferation, differentiation, and migration.
Mode of Action
SU-5402 Ethyl Ester interacts with its targets by binding to the active sites of VEGFR-2, FGFR-1, and PDGFRB, thereby inhibiting their activity . This interaction blocks the signal transduction pathways mediated by these receptors, leading to changes in cellular processes such as cell growth and differentiation .
Biochemical Pathways
The inhibition of VEGFR-2, FGFR-1, and PDGFRB by SU-5402 Ethyl Ester affects several biochemical pathways. For instance, it attenuates the integrin β4-induced differentiation of neural stem cells . It also impacts pathways involved in angiogenesis and tumor growth, thereby exhibiting antitumor effects .
Result of Action
The molecular and cellular effects of SU-5402 Ethyl Ester’s action include the attenuation of integrin β4-induced differentiation of neural stem cells and the exhibition of antitumor effects . By inhibiting key growth factor receptors, SU-5402 Ethyl Ester can disrupt cell signaling pathways, leading to changes in cell behavior and potentially contributing to the treatment of diseases such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SU-5402 Ethyl Ester. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . Additionally, the presence of certain additives can reduce the accumulation of SU-5402 Ethyl Ester, thereby influencing its efficacy
Safety and Hazards
The safety data sheet for SU-5402 Ethyl Ester suggests that it should be handled with care to avoid inhalation of dusts. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of SU-5402 Ethyl Ester involves the conversion of SU-5402 to its ethyl ester derivative. This can be achieved through a standard esterification reaction using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Starting Materials": [ "SU-5402", "Ethanol", "Sulfuric acid or p-toluenesulfonic acid" ], "Reaction": [ "Add SU-5402 and ethanol to a round-bottom flask", "Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then extract the product with a suitable solvent such as dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Filter and concentrate the product under reduced pressure to obtain SU-5402 Ethyl Ester" ] } | |
Número CAS |
210644-65-8 |
Nombre del producto |
SU-5402 Ethyl Ester |
Fórmula molecular |
C19H20N2O3 |
Peso molecular |
324.38 |
Nombre IUPAC |
ethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10- |
Clave InChI |
MZJWAAUWSPTDQB-GDNBJRDFSA-N |
SMILES |
CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O |
Sinónimos |
2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



